molecular formula C7H17BO2 B1339197 Heptylboronic acid CAS No. 28741-07-3

Heptylboronic acid

Cat. No.: B1339197
CAS No.: 28741-07-3
M. Wt: 144.02 g/mol
InChI Key: JDHPHWYPXVFZKA-UHFFFAOYSA-N
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Description

Heptylboronic acid (C₇H₁₅BO₂) is an alkylboronic acid characterized by a seven-carbon alkyl chain attached to a boronic acid group. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For instance, attempts to synthesize violaceoid C via Suzuki coupling with this compound failed due to the instability of its boronate ester intermediate and insufficient reactivity . This contrasts with shorter-chain alkylboronic acids (e.g., hexyl- or pentyl-) and arylboronic acids, which are more commonly employed in medicinal and materials chemistry due to their favorable properties .

Properties

IUPAC Name

heptylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPHWYPXVFZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567679
Record name Heptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28741-07-3
Record name Heptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-heptyne with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{C7H13} + \text{B2H6} \rightarrow \text{C7H15B} ] [ \text{C7H15B} + \text{H2O2} + \text{NaOH} \rightarrow \text{C7H17BO2} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor, and the product is continuously extracted, purified, and collected.

Chemical Reactions Analysis

Types of Reactions: Heptylboronic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptanoic acid.

    Reduction: It can be reduced to form heptylborane.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Heptanoic acid.

    Reduction: Heptylborane.

    Substitution: Various substituted heptyl derivatives depending on the reactants used.

Scientific Research Applications

Heptylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: this compound derivatives are explored for their potential use in cancer therapy and as antimicrobial agents.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

Heptylboronic acid is similar to other boronic acids such as phenylboronic acid and methylboronic acid. its longer alkyl chain provides unique properties, such as increased hydrophobicity and the ability to interact with lipid membranes. This makes this compound particularly useful in applications where hydrophobic interactions are important.

Comparison with Similar Compounds

Alkylboronic Acids

Alkylboronic acids vary in chain length, which significantly impacts their chemical behavior:

Compound Molecular Formula Chain Length Reactivity in Suzuki Stability Applications
Heptylboronic acid C₇H₁₅BO₂ C7 Low Moderate (ester unstable) Limited to niche synthetic reactions
Hexylboronic acid C₆H₁₃BO₂ C6 Moderate Higher than heptyl Intermediate in drug synthesis
Pentylboronic acid C₅H₁₁BO₂ C5 High High Polymer chemistry, catalysis

Key Findings :

  • Reactivity : Longer alkyl chains (e.g., heptyl) introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to shorter chains (pentyl or hexyl) .
  • Stability : this compound’s boronate esters are prone to decomposition, whereas shorter-chain analogs form more stable intermediates .

Arylboronic Acids

Arylboronic acids, such as phenylboronic acid (C₆H₅B(OH)₂), differ fundamentally in structure and reactivity:

Compound Molecular Formula Substituent Reactivity in Suzuki Stability Applications
Phenylboronic acid C₆H₅B(OH)₂ None High Very high Drug synthesis, sensors
4-Hydroxymethylphenylboronic acid C₇H₇BO₃ -CH₂OH at para Moderate High Biomedical polymers
3-Ethylphenylboronic acid C₈H₉BO₂ -C₂H₅ at meta High High Pharmaceutical intermediates

Key Findings :

  • Reactivity : Arylboronic acids generally exhibit higher reactivity in Suzuki reactions due to reduced steric effects and enhanced electronic conjugation .
  • Applications : Phenylboronic acids are widely used in drug development (e.g., hormone-sensitive lipase inhibitors) and materials science, whereas this compound’s applications remain niche .

Stability and Functional Performance

Hydrolytic Stability

This compound’s instability in aqueous environments contrasts sharply with arylboronic acids. For example:

  • This compound : Rapid hydrolysis in water, limiting use in aqueous-phase reactions .
  • Phenylboronic acid : Forms stable complexes with diols (e.g., saccharides), enabling applications in glucose sensing and responsive polymers .

Thermal and Chemical Stability

  • This compound : Decomposes at elevated temperatures (>100°C), as observed in failed high-temperature Suzuki reactions .
  • Arylboronic acids : Stable under similar conditions; for example, 3-ethylphenylboronic acid retains integrity at 100°C, making it suitable for industrial processes .

Research and Industrial Implications

Industrial Use

  • This compound: Limited to specialized suppliers (e.g., Simagchem Corporation) due to low demand .
  • Arylboronic acids : Mass-produced for drug manufacturing (e.g., antihyperlipidemics) and polymer science .

Biological Activity

Heptylboronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by a seven-carbon alkyl chain attached to a boronic acid functional group. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them useful in various biochemical applications.

Biological Activities

This compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . The following sections detail these activities.

Antimicrobial Activity

Research indicates that boronic acids can inhibit bacterial growth by targeting specific enzymes. This compound's structure allows it to interact with bacterial β-lactamases and other critical enzymes involved in antibiotic resistance.

  • Mechanism of Action : The primary mode of action involves the inhibition of leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. This inhibition leads to bacterial cell death or stasis .

Anticancer Activity

This compound has shown promise in cancer therapy, particularly through its ability to inhibit proteasome activity.

  • Case Study : A study demonstrated that derivatives of boronic acids could effectively inhibit the immunoproteasome (LMP7), which is implicated in various cancers, including prostate and renal cancers .
  • Table 1: Summary of Anticancer Activities
    CompoundCancer TypeMechanism of ActionReference
    This compoundProstate CancerImmunoproteasome Inhibition
    Benzoxaborole DerivativeVarious CancersProteasome Inhibition

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, including those involved in metabolic pathways.

  • Enzyme Targets : Notably, it inhibits serine proteases and other enzymes critical for viral replication, such as HCV NS3 protease .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antiviral Activity : this compound derivatives have shown effectiveness against Hepatitis C virus by inhibiting key viral proteases .
  • Toxicity Studies : Toxicity assessments indicate that while some boronic acids exhibit cytotoxic effects at high concentrations, this compound maintains a favorable safety profile at therapeutic doses .

Table 2: Biological Activities of this compound

Activity TypeSpecific ActionObserved EffectReference
AntimicrobialInhibition of bacterial growthReduced colony-forming units
AnticancerInhibition of LMP7Induction of apoptosis in cancer cells
Enzyme InhibitionBlockade of HCV NS3 proteaseDecreased viral load

Q & A

Q. What are the standard synthetic methodologies for heptylboronic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Grignard reactions or palladium-catalyzed cross-couplings. For example, the Miyaura borylation uses bis(pinacolato)diboron with a palladium catalyst under inert conditions. Yield optimization requires precise control of temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants . Purity is assessed via 1H^1H-NMR (characteristic B–H peaks at δ 1.5–2.5 ppm) and HPLC (retention time alignment with standards).

Q. How should researchers characterize this compound to confirm structural integrity and purity?

A multi-technique approach is recommended:

  • Spectroscopy : 11B^{11}B-NMR to confirm boronic acid group presence (δ 30–35 ppm for trigonal planar geometry).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental analysis : Carbon and boron content should align with theoretical values (e.g., C7_7H15_{15}BO2_2). Reproducibility requires triplicate measurements and calibration against certified reference materials .

Q. What are common storage conditions to prevent degradation of this compound?

this compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber glass vials. Periodic 1H^1H-NMR checks every 3–6 months are advised to monitor decomposition (e.g., broadening of B–H peaks due to boroxine formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in Suzuki-Miyaura couplings?

Discrepancies often arise from unaccounted variables:

  • Ligand effects : Bulky ligands (e.g., SPhos) may suppress protodeboronation but reduce reaction rates.
  • Solvent/base interactions : Polar aprotic solvents (DMF) with weak bases (K2_2CO3_3) favor stability over reactivity. Systematic optimization via Design of Experiments (DoE) is critical. For instance, a 32^2 factorial design varying ligand concentration (0.5–2.0 mol%) and temperature (50–90°C) can identify Pareto-optimal conditions .

Q. What strategies mitigate boronic acid instability in aqueous reaction media?

Advanced approaches include:

  • Protecting groups : Use of neopentyl glycol esters to block boronic acid hydrolysis.
  • Micellar catalysis : SDS or TPGS-750-M surfactants create hydrophobic microenvironments, reducing water contact.
  • Flow chemistry : Continuous reactors minimize residence time in aqueous phases. Stability is quantified via kinetic studies (e.g., half-life measurements using UV-Vis spectroscopy at pH 7.4) .

Q. How should researchers validate computational models predicting this compound reactivity?

Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental

  • Activation energy : Match computed ΔG^\ddagger values with Arrhenius plots from kinetic experiments.
  • Electrostatic potential maps : Validate against Hammett σ+^+ parameters for substituent effects. Discrepancies >10% necessitate re-evaluation of basis sets or solvation models .

Methodological Guidelines

  • Experimental Reproducibility : Document all parameters (e.g., stirring speed, argon flow rate) in supplementary materials .
  • Data Validation : Use Bland-Altman plots for inter-laboratory comparisons of key metrics (e.g., yield, purity) .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to avoid publication bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Heptylboronic acid
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Heptylboronic acid

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